1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

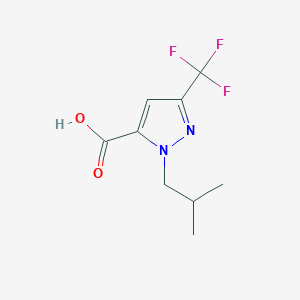

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS RN: 2090994-89-9) is a pyrazole derivative characterized by a trifluoromethyl group at the 3-position and an isobutyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₉H₁₁F₃N₂O₂, with a molecular weight of 236.19 g/mol. The isobutyl group contributes to increased lipophilicity compared to smaller alkyl substituents, which may influence membrane permeability and metabolic stability in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZMASKLUMDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Isobutyl Substitution: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the isobutyl group can be replaced by other substituents using appropriate nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Note: LogP and solubility values are estimated based on substituent contributions and available literature.

Key Observations :

- Steric Effects : Cyclopropylmethyl (LogP ~2.5) and isobutyl substituents introduce steric bulk, which may influence binding to enzymatic pockets. For instance, bulky groups can hinder rotation or block metabolic degradation .

- Electronic Effects : The trifluoromethyl group at the 3-position is conserved across analogs, contributing to electron-withdrawing effects that stabilize the pyrazole ring and enhance metabolic resistance .

Crystallographic and Spectroscopic Data

- Target Compound: No crystallographic data identified. Spectroscopic characterization (IR, NMR) aligns with typical pyrazole-carboxylic acid patterns: IR C=O stretch ~1700 cm⁻¹; ¹H NMR signals for isobutyl protons at δ 1.0–2.2 ppm .

- Methyl Analog : Single-crystal X-ray data (P-1 space group) confirm planar pyrazole rings and hydrogen-bonding networks involving the carboxylic acid group .

Biological Activity

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2090994-89-9) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyrazole ring. These characteristics contribute to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

The molecular formula for this compound is , and it has a molecular weight of 224.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity as it aids in membrane penetration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells. For instance, compounds derived from the 1H-pyrazole scaffold have shown significant antiproliferative effects at micromolar concentrations, enhancing apoptosis through caspase activation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | Induces apoptosis via caspase activation |

| 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |

| 10c | HepG2 | 5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored, with studies suggesting that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, similar compounds have demonstrated selectivity for COX-2 inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Related Pyrazole Compounds

| Compound | Target Enzyme | IC50 (µM) | Comparison with Diclofenac |

|---|---|---|---|

| Pyrazole Derivative A | COX-2 | 0.01 | Superior to diclofenac (54.65 µM) |

| Pyrazole Derivative B | COX-1 | 5.40 | Comparable to standard inhibitors |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to modulate various signaling pathways involved in cell proliferation and inflammation .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activities against multiple cell lines, confirming their potential as effective anticancer agents.

- Inflammation Studies : Another study focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their efficacy in reducing inflammation through selective inhibition of COX enzymes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.